5‑yl vs. 4‑yl Regioisomer: Exclusive Intermediacy in FDA‑Approved CFTR Corrector Synthesis
The 5‑yl substitution pattern is mandatory for the synthesis of lumacaftor (VX‑809) and tezacaftor (VX‑661). The cyclopropanecarboxylic acid intermediate required for these drugs is 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxylic acid, which is accessed from 5‑substituted precursors [1]. The 4‑yl regioisomer (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)butan-1-amine (CAS 1213914-70-5) cannot be used to construct the 5‑yl cyclopropane core; its use would generate a 4‑yl cyclopropanecarboxamide that is not a reported CFTR corrector and lacks documented activity against F508del-CFTR . Both compounds are commercially available at 98% purity, removing purity as a confounding variable .
| Evidence Dimension | Regiochemical suitability for CFTR corrector synthesis |
|---|---|
| Target Compound Data | 5‑yl substitution; precursor to 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxylic acid |
| Comparator Or Baseline | 4‑yl isomer (CAS 1213914-70-5); generates 4‑yl cyclopropanecarboxylic acid not found in FDA‑approved CFTR correctors |
| Quantified Difference | Qualitative (synthetic pathway allowed vs. not allowed); no literature-reported CFTR activity for 4‑yl series |
| Conditions | Synthetic route assessment based on Vertex patent disclosures (US 10,058,546; WO2014014841A1) |
Why This Matters
Procuring the 5‑yl regioisomer directly determines whether a synthetic program can access clinically validated CFTR corrector space; the 4‑yl isomer leads to a dead‑end chemical series.
- [1] Vertex Pharmaceuticals Inc. (2015). US Patent 10,058,546 – Pharmaceutical compositions comprising (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide. View Source
